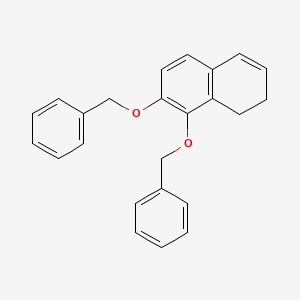
7,8-Bis(benzyloxy)-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Bis(benzyloxy)-1,2-dihydronaphthalene is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of two benzyloxy groups attached to the 7th and 8th positions of a 1,2-dihydronaphthalene core. The benzyloxy groups contribute to the compound’s stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Bis(benzyloxy)-1,2-dihydronaphthalene typically involves the Diels-Alder reaction. This reaction is performed between optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene and suitable dienophiles . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like boron trifluoride etherate to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7,8-Bis(benzyloxy)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
7,8-Bis(benzyloxy)-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7,8-Bis(benzyloxy)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The benzyloxy groups play a crucial role in stabilizing the compound and facilitating its binding to target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
7,8-Bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene: This compound shares a similar benzyloxy substitution pattern but has a different core structure.
7,8-Bis(benzyloxy)isoquinoline: Another compound with benzyloxy groups, but with an isoquinoline core.
Uniqueness
7,8-Bis(benzyloxy)-1,2-dihydronaphthalene is unique due to its specific substitution pattern and the presence of a dihydronaphthalene core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
59516-85-7 |
|---|---|
Molecular Formula |
C24H22O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
7,8-bis(phenylmethoxy)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C24H22O2/c1-3-9-19(10-4-1)17-25-23-16-15-21-13-7-8-14-22(21)24(23)26-18-20-11-5-2-6-12-20/h1-7,9-13,15-16H,8,14,17-18H2 |
InChI Key |
UWEAPLXFVGPMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















